The synthesis of Terikalant involves several critical steps, focusing on constructing its benzopyran core and subsequent functionalization. The general synthetic route includes:
A notable method involves asymmetric synthesis, where high enantioselectivity is achieved using rhodium-catalyzed reactions, resulting in yields up to 75% with excellent enantiomeric ratios (96.7:3.3) for Terikalant .
The molecular structure of Terikalant comprises a benzopyran backbone, characterized by a fused benzene and pyran ring system. Key features include:
The structural integrity and stereochemistry are vital for its interaction with potassium channels, influencing its pharmacological efficacy .
Terikalant participates in various chemical reactions that are essential for its functionalization and modification:
The outcomes of these reactions depend significantly on the reagents used and the reaction conditions applied .
Terikalant's primary mechanism of action involves blocking inward-rectifier potassium channels, specifically the Kir2.1 subtype. By inhibiting these channels, Terikalant prolongs the action potential duration in cardiac cells, which stabilizes cardiac rhythm and prevents arrhythmias. The blockade alters the resting membrane potential and reduces excitability, effectively mitigating abnormal electrical activity within the heart .
Terikalant exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications .
Terikalant has several significant applications across various fields:
Terikalant emerged from cardiovascular pharmacology research in the early 1990s as part of efforts to develop atrial-selective antiarrhythmic agents. Originated by Aventis (then Rhône-Poulenc), it was identified as the biologically active enantiomer of the racemic mixture RP 58866 through chiral separation techniques. Early studies demonstrated its unique electrophysiological profile distinct from classical Vaughan-Williams class III agents [10].
Table 1: Key Chemical Identifiers of Terikalant
Property | Value |
---|---|
CAS Registry Number | 132338-79-5 |
IUPAC Name | Piperidine, 1-[2-[(4S)-3,4-dihydro-2H-1-benzopyran-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)- |
Molecular Formula | C~24~H~31~NO~3~ |
Molecular Weight | 381.51 g/mol |
Alternate Identifiers | RP 62719; Terikalant fumarate (121277-97-2) |
Solubility Characteristics | Typically supplied as fumarate salt for enhanced stability |
Preclinical development focused on its potent inhibitory effects on cardiac inward-rectifier potassium currents. By 1992, peer-reviewed publications established its classification as a "pure" class III antiarrhythmic agent due to its specific ion channel targeting without secondary effects on sodium or calcium channels [10]. Despite promising experimental data, development was discontinued after Phase I clinical trials, though the exact termination date remains unspecified in available literature [4] [8].
Terikalant belongs to the class III antiarrhythmic category according to the Vaughan-Williams classification system. Its primary mechanism involves specific blockade of the inward rectifier potassium current (I~K1~), particularly targeting Kir2.1 channels responsible for maintaining resting membrane potential in cardiomyocytes [10]. Unlike conventional class III agents that inhibit rapid delayed rectifier potassium current (I~Kr~), Terikalant prolongs atrial and ventricular action potential duration exclusively through I~K1~ blockade without affecting action potential upstroke velocity (V~max~) or diastolic potential [10].
Electrophysiological studies demonstrate significant effects:
Therapeutic investigation centered on atrial fibrillation and ventricular arrhythmias management. Its atrial selectivity stemmed from higher I~K1~ density in atrial versus ventricular tissue, suggesting potential for atrial-specific repolarization prolongation. This aligned with emerging pharmacological strategies seeking to avoid ventricular proarrhythmia [1] [10].
Terikalant remains an investigational compound without regulatory approvals worldwide. Development discontinuation occurred prior to Phase 2 trials despite promising preclinical data, positioning it as a pharmacological tool rather than a therapeutic entity.
Table 2: Development Milestones and Regulatory Status
Development Phase | Status | Timeline | Key Characteristics |
---|---|---|---|
Discovery | Completed | Pre-1992 | Identification as active enantiomer of RP 58866 |
Preclinical | Completed | Early 1990s | Extensive ion channel profiling and animal efficacy studies |
Phase 1 | Discontinued | ~1994 | Human safety evaluation (specific trial data unpublished) |
Phase 2/3 | Never reached | N/A | Development terminated prior to efficacy trials |
FDA/EMA Approval | None granted | N/A | No submissions to regulatory agencies |
Orphan Designation | Not pursued | N/A | No record of orphan status applications |
Global regulatory pathways that might theoretically apply include:
The compound's current accessibility is restricted to research quantities through specialized chemical suppliers, with no active clinical development programs announced as of June 2025 [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1